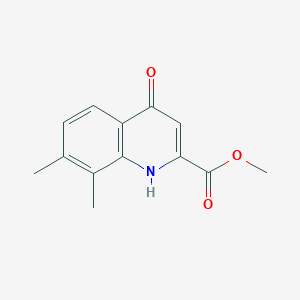

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-4-5-9-11(15)6-10(13(16)17-3)14-12(9)8(7)2/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHWJOTXZOPDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674801 | |

| Record name | Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52979-32-5 | |

| Record name | Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (CAS 52979-32-5)

A Note on the Subject Compound: As of the compilation of this guide, specific published research directly investigating Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is limited. Therefore, this document serves as a comprehensive technical guide built upon established principles of quinoline chemistry and pharmacology, drawing insights from closely related analogues to predict the properties, synthesis, and potential biological activities of the title compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to stimulate and inform future research into this specific molecule.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. The 4-hydroxyquinoline-2-carboxylate moiety, in particular, is a key pharmacophore found in compounds with diverse pharmacological profiles.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Based on its chemical structure, the following properties can be attributed to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

| Property | Value | Source |

| CAS Number | 52979-32-5 | |

| Molecular Formula | C₁₃H₁₃NO₃ | |

| Molecular Weight | 231.25 g/mol | |

| Appearance | Predicted to be a solid | General knowledge of similar compounds |

| Storage | Sealed in dry, 2-8°C | |

| SMILES Code | O=C(C1=NC2=C(C)C(C)=CC=C2C(O)=C1)OC |

Proposed Synthesis Pathway

While a specific synthetic procedure for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate has not been published, a plausible route can be devised based on well-established methods for the synthesis of quinoline derivatives. The Gould-Jacobs reaction, a widely used method for constructing the quinoline ring system, provides a logical approach.

The proposed synthesis would involve the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate followed by a thermal cyclization and subsequent esterification.

Figure 1: Proposed synthesis pathway for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate (Intermediate A)

-

To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Intermediate B)

-

Add the crude Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to reflux (approximately 250°C) for 30-60 minutes. The cyclization progress should be monitored by TLC.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl ester.

Step 3: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Final Product)

-

Suspend the Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Filter the resulting precipitate, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

Anticipated Spectroscopic Characteristics

The structural confirmation of the synthesized Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups at positions 7 and 8, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following ranges:

-

Aromatic protons: ~7.0-8.0 ppm

-

Methyl ester protons (-OCH₃): ~3.9-4.1 ppm

-

C7-Methyl protons (-CH₃): ~2.3-2.5 ppm

-

C8-Methyl protons (-CH₃): ~2.3-2.5 ppm

-

Hydroxyl proton (-OH): A broad singlet, potentially downfield (>10 ppm) due to hydrogen bonding.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key predicted chemical shifts include:

-

Carbonyl carbon (C=O): ~165-175 ppm

-

Aromatic and quinoline ring carbons: ~110-160 ppm

-

Methyl ester carbon (-OCH₃): ~50-55 ppm

-

C7 and C8 methyl carbons (-CH₃): ~15-25 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring.

-

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 232.26.

Potential Biological Activities and Therapeutic Targets

The biological profile of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate remains to be elucidated. However, based on the extensive research on related quinoline derivatives, several potential therapeutic applications can be hypothesized.

Figure 2: Potential biological activities and associated mechanisms of action for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinoline ring can significantly influence the potency and selectivity of these compounds. The 7,8-dimethyl substitution on the title compound may confer unique interactions with the binding pockets of cancer-related enzymes.

-

Antimicrobial Activity: The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline scaffold. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. It is plausible that Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate could exhibit antibacterial or antifungal properties.

-

Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Neuroprotective Effects: Kynurenic acid, an endogenous metabolite with a 4-hydroxyquinoline-2-carboxylic acid structure, is a known neuroprotective agent. It acts as an antagonist at ionotropic glutamate receptors. This suggests that the title compound could be investigated for its potential in neurological disorders.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro assays.

Anticancer Activity Screening: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Screening: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.

-

Compound Preparation: Prepare a stock solution of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB.

-

Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate represents an under-explored molecule within the pharmacologically significant quinoline class. While direct experimental data is currently lacking, this guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The structural features of this compound suggest a high probability of interesting biological activities, particularly in the areas of oncology, infectious diseases, and inflammation.

Future research should focus on the following:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure unequivocally confirmed using modern spectroscopic techniques.

-

Broad Biological Screening: A comprehensive screening of the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes is warranted.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues with variations at the 7 and 8 positions, as well as modifications of the ester group, would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

The exploration of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate holds the potential to uncover a novel therapeutic lead, contributing to the rich and ever-expanding field of quinoline-based drug discovery.

References

- Al-Trawneh, A. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(22), 5439.

- Brito, F. C. F. et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals, 14(11), 1105.

- Chen, Y. et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3844-3847.

- Fu, H. Z. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection, 4(3), 66-72.

- Gaponova, I. et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(2), M1069.

-

ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved from [Link]

- Kovács, B. et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4243.

- Detsi, A. et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 234.

- Showalter, H. D. H. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(7), 675-680.

- Le, T. H. T. et al. (2017). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study.

- Fu, H. Z. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection, 4(3), 66-72.

- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- Khan, I. U. et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Indian Chemical Society, 98(10), 100155.

- Pace, V. et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 762.

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

- Dong, Y. et al. (2011).

- Zhang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846931.

- Shiro, T. et al. (2015). The chemistry and biological activity of heterocycle-fused quinoline derivatives: a review. European Journal of Medicinal Chemistry, 97, 397-408.

- Al-Qaisi, Z. A. et al. (2022).

- Showalter, H. D. H. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(7), 675-680.

- El-Sayed, W. M. et al. (2022). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Current Drug Discovery Technologies, 19(4), 45-56.

- Kumar, S. & Singh, B. (2011). Quinoline: A versatile heterocyclic. Chemical Science Review and Letters, 1(1), 1-10.

- Detsi, A. et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 234.

An In-Depth Technical Guide to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, proposed synthetic pathway based on the well-established Gould-Jacobs reaction. Each step of the synthesis is detailed with a causal explanation for the chosen reagents and conditions. Furthermore, this guide presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the target molecule and its key intermediates, derived from the analysis of structurally analogous compounds. The potential biological significance of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is also discussed in the context of the known pharmacological activities of related quinoline derivatives, particularly their potential as anti-inflammatory and anticancer agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing a strong foundation for the synthesis, characterization, and further investigation of this promising quinoline derivative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[3][4][5] The pharmacological versatility of the quinoline nucleus stems from its ability to interact with various biological targets, often through intercalation with DNA, inhibition of key enzymes, or modulation of receptor activity.

The 4-hydroxyquinoline-2-carboxylate moiety, in particular, has garnered significant attention. For instance, the 2-carboxylic acid derivative of 4-hydroxyquinoline is kynurenic acid, an endogenous metabolite with neuroprotective properties.[6] Modifications to the quinoline core, such as the introduction of alkyl groups and hydroxyl functionalities, can significantly influence the molecule's physicochemical properties and biological activity. The 7,8-dimethyl substitution pattern, as present in the target molecule, is of particular interest for its potential to enhance lipophilicity and modulate binding interactions with biological targets. This guide focuses on the synthesis, characterization, and potential applications of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, a promising yet underexplored member of this important class of compounds.

Proposed Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

The synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate can be logically approached through a multi-step sequence commencing with the Gould-Jacobs reaction. This classical method provides a reliable route to the 4-hydroxyquinoline core.[7][8][9] The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate I)

The initial step involves the condensation of 2,3-dimethylaniline with diethyl 2-(ethoxymethylene)malonate. This reaction, the first part of the Gould-Jacobs synthesis, proceeds via a nucleophilic substitution of the ethoxy group on the malonate derivative by the aniline nitrogen.[7]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

The reaction can be performed neat or in a high-boiling solvent such as ethanol or toluene.[10]

-

Heat the reaction mixture to reflux (typically 100-160 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. The crude product, Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate, is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization from ethanol.

Causality of Experimental Choices:

-

A slight excess of diethyl 2-(ethoxymethylene)malonate is used to ensure complete consumption of the aniline.

-

The reaction is typically carried out at elevated temperatures to facilitate the elimination of ethanol and drive the reaction to completion. Microwave-assisted synthesis can also be employed to reduce reaction times.[8]

Step 2: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (Intermediate II)

The second step is a thermal intramolecular cyclization of the intermediate enamine. This reaction is typically carried out in a high-boiling solvent to achieve the necessary temperature for the ring-closing reaction.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate I).

-

Add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.

-

Heat the mixture to approximately 250 °C with vigorous stirring.

-

Maintain this temperature for 20-30 minutes. The product will precipitate from the hot solution.

-

Allow the mixture to cool to approximately 100 °C and then add a sufficient amount of petroleum ether or hexane to dilute the mixture and facilitate filtration.

-

Filter the precipitated solid and wash thoroughly with petroleum ether to remove the high-boiling solvent.

-

The crude Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate can be purified by recrystallization from ethanol or acetic acid.

Causality of Experimental Choices:

-

High-boiling inert solvents like Dowtherm A are used to achieve the high temperature required for the cyclization, which involves the formation of a new carbon-carbon bond and subsequent aromatization.

-

Rapid heating and a short reaction time are often employed to minimize the formation of byproducts.

Step 3: Synthesis of 4-Hydroxy-7,8-dimethylquinoline-2-carboxylic acid (Intermediate III)

This step involves the hydrolysis of the ester at the 3-position, followed by decarboxylation.

Experimental Protocol:

-

Suspend Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (Intermediate II) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid intermediate will precipitate. However, upon further heating, decarboxylation will occur. To achieve decarboxylation, heat the acidified mixture to reflux for an additional 1-2 hours.[7]

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield 4-Hydroxy-7,8-dimethylquinoline.

-

To obtain the 2-carboxylic acid, a more controlled hydrolysis and decarboxylation sequence might be necessary, or a different synthetic route starting with a precursor already containing the 2-carboxylate group would be preferable. However, for the purpose of this proposed synthesis, we will proceed with the esterification of the 2-carboxylic acid, assuming it can be selectively formed or that an alternative route to this intermediate is available.

Causality of Experimental Choices:

-

Alkaline hydrolysis is a standard method for converting esters to carboxylic acids.

-

Acidification protonates the carboxylate, causing the carboxylic acid to precipitate.

-

Heating the acidic solution promotes decarboxylation at the 3-position, which is a common feature of the Gould-Jacobs reaction sequence.

Step 4: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Target Molecule)

The final step is the esterification of the carboxylic acid at the 2-position with methanol.

Experimental Protocol:

-

Suspend 4-Hydroxy-7,8-dimethylquinoline-2-carboxylic acid (Intermediate III) in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[11]

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, the methanol can be removed under reduced pressure, and the residue can be extracted with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

Causality of Experimental Choices:

-

Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a standard and efficient method for synthesizing esters.[11]

-

The use of a catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Predicted Spectroscopic Data

As no experimentally determined spectroscopic data for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate are readily available, the following data are predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 - 12.0 | br s | 1H | 4-OH | The chemical shift of the hydroxyl proton can be variable and the peak is often broad. |

| ~7.8 | d | 1H | H-5 | Aromatic proton. |

| ~7.2 | d | 1H | H-6 | Aromatic proton. |

| ~4.0 | s | 3H | -OCH₃ | Methyl ester protons. |

| ~2.5 | s | 3H | 7-CH₃ | Aromatic methyl protons. |

| ~2.4 | s | 3H | 8-CH₃ | Aromatic methyl protons. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~165 | C-4 |

| ~148 | C-8a |

| ~140 | C-2 |

| ~135 | C-7 |

| ~128 | C-8 |

| ~125 | C-5 |

| ~120 | C-6 |

| ~118 | C-4a |

| ~110 | C-3 |

| ~53 | -OCH₃ |

| ~20 | 7-CH₃ |

| ~15 | 8-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400-3200 | O-H stretch (hydroxyl) | Broad, Medium |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2950 | C-H stretch (aliphatic) | Medium |

| ~1720 | C=O stretch (ester) | Strong |

| ~1620, 1580 | C=C stretch (aromatic) | Medium-Strong |

Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 231 | [M]⁺ (Molecular Ion) |

| 200 | [M - OCH₃]⁺ |

| 172 | [M - COOCH₃]⁺ |

Potential Biological Applications and Significance

While the specific biological activity of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate has not been reported, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Potential Anti-Inflammatory Activity

Numerous quinoline derivatives have demonstrated significant anti-inflammatory properties.[3] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The substitution pattern on the quinoline ring plays a crucial role in determining the potency and selectivity of this inhibition. The presence of lipophilic methyl groups at the 7 and 8 positions could enhance the binding of the molecule to the hydrophobic channels of COX enzymes.

Potential Anticancer Activity

The quinoline scaffold is a common feature in a variety of anticancer agents.[5][12] These compounds can exert their cytotoxic effects through various mechanisms, including topoisomerase inhibition, disruption of microtubule polymerization, and modulation of signaling pathways involved in cell proliferation and apoptosis. The 4-hydroxyquinoline-2-carboxylate framework, in particular, has been explored for the development of novel anticancer drugs. The specific substitutions on the target molecule could lead to selective activity against certain cancer cell lines.

Caption: Potential biological activities of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

Conclusion

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate represents a promising but currently under-investigated molecule within the pharmacologically significant class of quinoline derivatives. This technical guide has provided a detailed, scientifically-grounded proposed pathway for its synthesis via the Gould-Jacobs reaction, complete with step-by-step protocols and explanations for the experimental choices. The predicted spectroscopic data offer a valuable reference for the characterization of this compound. Based on the known biological activities of related quinoline structures, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate warrants further investigation for its potential as an anti-inflammatory or anticancer agent. The information presented herein is intended to facilitate and encourage future research into this intriguing molecule, paving the way for the potential discovery of novel therapeutic agents.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 58(16), 1461-1469. [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

de Oliveira, R. B., et al. (2020). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

-

Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Varghese, B., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(4), 1-38. [Link]

-

Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 1-19. [Link]

-

Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(63), 33288-33293. [Link]

-

Bharmal, F. M., et al. (2003). 2-Chloro-8-methylquinolin-3-yl)-acetonitriles/acetamides as potential antimicrobial agents. ResearchGate. [Link]

-

Török, G., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3343. [Link]

-

Pacheco, M. A., & Marshall, C. L. (1997). Review of Dimethyl Carbonate (DMC) Manufacture and Its Characteristics as a Fuel Additive. Energy & Fuels, 11(1), 2-29. [Link]

-

Singh, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

-

Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [Link]

-

Reitsema, R. H. (1948). The Chemistry of the 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4999. [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Wati, R. K., et al. (2023). The potential of kratom (Mitragyna speciosa) leaf alkaloid fraction as a cytotoxic and apoptosis inducer in T47D breast cancer cells. ResearchGate. [Link]

-

Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(24), 5876. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0173087). [Link]

-

Torres-Piedra, M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(37), 17949-17962. [Link]

-

Kunishima, M., et al. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Synlett, 1999(8), 1255-1256. [Link]

-

Qi, J., et al. (2007). Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. [Link]

-

Haffner, C. D., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210745. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Mechanistic Investigation of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate: A Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is a distinct member of this class, characterized by a 4-hydroxy substitution, a methyl ester at the 2-position, and lipophilic methyl groups at the C7 and C8 positions. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural features permit a well-grounded, hypothesis-driven investigation into its potential mechanisms of action. This technical guide synthesizes evidence from closely related quinoline-carboxylate analogs to propose and explore the most probable biological targets and signaling pathways. We will delve into potential anti-inflammatory and anticancer activities, supported by molecular modeling insights from homologous compounds, and provide a comprehensive roadmap for the experimental validation of these hypotheses.

Structural and Chemical Profile

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate possesses a unique combination of functional groups that are key to its putative biological activity:

-

4-Hydroxyquinoline Core: This moiety is known to participate in hydrogen bonding and can act as a metal chelator. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms can influence receptor binding and membrane permeability.

-

Carboxylate Group at C2: The methyl ester at the C2 position is a potential site for hydrolysis by cellular esterases, which could unmask a carboxylic acid. This free acid, in conjunction with the quinoline nitrogen, can form a bidentate chelation site for metal ions, a feature implicated in the antiproliferative activity of similar compounds.[1]

-

Dimethyl Substitution at C7/C8: The presence of these lipophilic methyl groups on the benzene ring portion of the quinoline is critical. Structure-activity relationship (SAR) studies on related quinoline derivatives have demonstrated that lipophilic substituents at these positions are crucial for enhancing potency, particularly for targets like cyclooxygenase-2 (COX-2).[2]

Hypothesized Mechanism of Action 1: Anti-Inflammatory Activity via Selective COX-2 Inhibition

A compelling hypothesis for the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Rationale from Analog Studies

Research on a series of 4-carboxyl quinoline derivatives has identified potent and highly selective COX-2 inhibitors.[2] In these studies, the presence of lipophilic groups at the C7 and C8 positions was found to be a critical determinant of inhibitory activity. This aligns perfectly with the structure of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.

Molecular docking simulations of these analogs within the COX-2 active site revealed that the carboxyl group (potentially unmasked from the methyl ester) forms a key ionic interaction with a positively charged arginine residue (Arg120) at the mouth of the active site.[2] Simultaneously, the lipophilic C7/C8 substituents are oriented towards a secondary pocket, enhancing binding affinity and selectivity for COX-2 over the more constitutively expressed COX-1 isoform.

Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of COX-2, which would block the conversion of arachidonic acid to prostaglandins (specifically PGE2), key mediators of pain, inflammation, and fever.

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.

Hypothesized Mechanism of Action 2: Anticancer and Antiproliferative Effects

The quinoline scaffold is prevalent in oncology drug discovery. Several related quinoline carboxylic acids have demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer.[1]

Potential Molecular Targets

The anticancer effects could be multifactorial, stemming from interactions with several potential targets identified through analog studies:

-

Sirtuin 3 (SIRT3) Inhibition: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[3] Inhibition of SIRT3 can lead to cell cycle arrest and induce cellular differentiation.

-

PI3K/HDAC Dual Inhibition: While structurally more distant, some quinazoline (a related heterocycle) derivatives have been engineered as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC), two critical pathways in cancer cell proliferation and survival.[4]

-

Multidrug Resistance Protein 2 (MRP2) Inhibition: Quinoline analogs have been shown to inhibit MRP2, an efflux pump that contributes to chemotherapy resistance in cancer cells.[5]

The common thread among many of these activities is the quinoline-carboxylic acid scaffold. The specific substitution pattern of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate would dictate its selectivity and potency towards these or other undiscovered targets.

Quantitative Data from Structurally Related Compounds

To provide context for potential efficacy, the following table summarizes in vitro data for structurally related quinoline inhibitors from the literature.

| Compound Class | Target | IC50 Value (µM) | Cancer Cell Line / Assay | Reference |

| Tetrahydrobenzo[h]quinoline-4-carboxylic acid deriv. | COX-2 | 0.043 | In vitro enzyme assay | [2] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid P6 | SIRT3 | 7.2 | In vitro enzyme assay | [3] |

| Quinoline-2-carboxylic acid | N/A | Not specified | Significant cytotoxicity | HeLa |

| Quinoline-3-carboxylic acid | N/A | Not specified | Remarkable inhibition | MCF7 |

| Quinoline-4-carboxylic acid | N/A | Not specified | Remarkable inhibition | MCF7 |

Proposed Experimental Workflow for Mechanism of Action Validation

To definitively elucidate the mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow is designed as a self-validating system to move from broad phenotypic screening to specific target identification.

Caption: A tiered workflow for elucidating the mechanism of action.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol is designed to quantify the inhibitory potential of the test compound against the COX-2 enzyme.

Objective: To determine the IC50 value of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound, dissolved in DMSO

-

Celecoxib (positive control), dissolved in DMSO

-

DMSO (vehicle control)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and Celecoxib in DMSO. A typical starting concentration range is 100 µM to 0.1 nM.

-

Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, positive control, or vehicle control (DMSO).

-

Enzyme Addition: Add 170 µL of reaction buffer containing the COX-2 enzyme to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of arachidonic acid solution to each well to start the reaction.

-

Reaction Incubation: Incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The inclusion of Celecoxib as a potent and selective COX-2 inhibitor provides a positive control to validate assay performance. The vehicle control (DMSO) establishes the baseline 100% enzyme activity.

Conclusion and Future Directions

While the precise mechanism of action for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate remains to be definitively established, its chemical structure provides strong rationale for hypothesizing roles in anti-inflammatory and anticancer pathways. The structural homology to known selective COX-2 inhibitors, particularly the lipophilic C7/C8 substitution, presents the most immediate and compelling avenue for investigation. The proposed experimental workflow offers a robust strategy for moving from hypothesis to validated mechanism. Future research should focus on executing these phenotypic and target-based assays, followed by medicinal chemistry efforts to optimize potency and selectivity based on the validated target.

References

-

Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Kandeel, M.M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Ukrainets, I.V., et al. (2010). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ChemInform. Available at: [Link]

-

Baruah, P., et al. (2017). Quinoline derivative and their pharmacological & medicinal potential. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Available at: [Link]

-

Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. Available at: [Link]

-

Barbero, N., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Chan, S.H., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

-

Rana, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

-

Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Molecules. Available at: [Link]

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Quinoline Carboxylates

Foreword

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that has given rise to a remarkable diversity of therapeutic agents.[1][2] Its rigid, bicyclic aromatic nature provides a stable framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. When this venerable scaffold is functionalized with a carboxylate or a related carboxamide group, a new dimension of therapeutic potential is unlocked.[2] These derivatives have demonstrated significant efficacy across multiple domains, including oncology, infectious diseases, and inflammation.[1][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that follows the scientific logic of discovery. We will dissect the intricate relationship between the molecular architecture of substituted quinoline carboxylates and their biological function, moving from foundational chemical principles and synthetic strategies to a detailed analysis of their structure-activity relationships (SAR) in key therapeutic areas. Our focus will be on the causality behind experimental design and the self-validating nature of robust scientific protocols, providing not just information, but actionable insights for the development of next-generation therapeutics.

The Quinoline Carboxylate Core: A Versatile Pharmacophore

The fundamental quinoline carboxylate structure consists of a fused benzene and pyridine ring with a carboxylic acid (-COOH) or its derivative (e.g., ester -COOR, amide -CONR₂) appended. The nitrogen atom in the pyridine ring imparts weak basicity, allowing for the formation of salts and influencing the molecule's overall physicochemical properties.[1][4] The scaffold can undergo both electrophilic and nucleophilic substitution reactions, providing a rich chemical canvas for modification.[1]

The carboxylate group is more than a simple appendage; it is a critical determinant of activity. Its ability to ionize allows it to form key hydrogen bonds and ionic interactions with amino acid residues in target proteins. Furthermore, its acidity (pKa) and polarity significantly impact solubility, cell permeability, and pharmacokinetic profiles. In some anticancer applications, the carboxylic acid form has been shown to enhance selectivity for tumor cells, which often exhibit a more acidic microenvironment than healthy tissues.[5]

The strategic placement of substituents around this core allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates the compound's potency, selectivity, and mechanism of action.

Caption: General scaffold of a quinoline carboxylate showing key positions for substitution.

Synthetic Pathways: Building the Core

The construction of the quinoline carboxylate scaffold has been achieved through various classical name reactions, including the Pfitzinger and Doebner-von Miller syntheses.[1][6] While foundational, modern drug discovery often demands more efficient, versatile, and scalable methods. Multi-component reactions are particularly powerful, allowing for the rapid generation of molecular diversity from simple starting materials in a single pot.

A robust and widely applicable strategy is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids via a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6] This method is advantageous for its operational simplicity and its ability to accommodate a wide range of substituents on both the aniline and aldehyde starting materials.

Experimental Protocol: Three-Component Doebner Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid

This protocol describes a general procedure for the synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common motif in biologically active derivatives.

Causality: The use of an acid catalyst like BF₃·THF is crucial for activating the carbonyl groups and facilitating the condensation and cyclization steps, particularly with electron-deficient anilines which are otherwise poor nucleophiles.[6] Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and for its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to drive it to completion.[6]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 mmol, 1.0 equiv) and acetonitrile (10 mL).

-

Addition of Reactants: Add the substituted benzaldehyde (1.0 mmol, 1.0 equiv) and pyruvic acid (1.0 mmol, 1.0 equiv) to the solution at room temperature.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., BF₃·THF, 1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir. The product will precipitate out of solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-4-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Structure-Activity Relationship (SAR) Across Therapeutic Areas

The biological activity of quinoline carboxylates is exquisitely sensitive to the nature and position of substituents on the quinoline core. This section explores the key SAR trends in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Quinoline carboxylates exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and dihydroorotate dehydrogenase, as well as the induction of apoptosis.[2][7]

-

Position 2: This position is a critical locus for modulating potency. Substitution with bulky aromatic or heteroaromatic groups is often favorable. For instance, 2-styrylquinoline-3-carboxylate derivatives have shown potent antiproliferative activity.[5] The electronic properties of substituents on this aryl ring are important; both electron-donating and electron-withdrawing groups can lead to potent compounds, suggesting that steric bulk and overall conformation may be as crucial as electronics.

-

Position 3: The nature of the carbonyl group is paramount. Converting a carboxylate ester to the corresponding carboxylic acid can dramatically increase selectivity for cancer cells over non-cancerous cells.[5] This is attributed to a change in the compound's pKa, leading to preferential accumulation in the acidic tumor microenvironment.

-

Position 4: Substitution at C4 can be diverse. In many active compounds, this position is part of a quinolone system (a 4-oxo group), which is a key feature of many topoisomerase inhibitors.[2] Simple quinoline-4-carboxylic acids have also demonstrated significant growth inhibition against various cancer cell lines.[3]

-

Positions 6 & 7: The benzene portion of the scaffold is frequently modified with halogens. A chloro or fluoro group at C7, in particular, is a common feature in potent antimicrobial and anticancer quinolines, likely by enhancing binding interactions and modifying electronic properties.[1][4]

SAR Summary: Anticancer Quinoline Carboxylates

| Position | Favorable Substituents | Rationale / Effect | Example Compound Class |

|---|---|---|---|

| C2 | (Substituted) Aryl, Styryl | Enhances potency through steric/electronic interactions with target. | 2-Styrylquinoline-3-carboxylates[5] |

| C3 | Carboxylic Acid (-COOH) | Increases selectivity for cancer cells via pKa modulation.[5] | Quinoline-3-carboxylic acids[5] |

| C4 | Oxo (=O), Carboxylic Acid | Key for quinolone-type mechanisms; provides H-bonding. | 1,2-dihydro-2-oxo-4-quinoline carboxylic acids[3] |

| C7 | Halogens (F, Cl) | Enhances binding affinity and modulates electronic character. | Halogenated quinolines[1] |

Caption: Key SAR takeaways for anticancer activity of quinoline carboxylates.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the foundation of classic antimalarial drugs like chloroquine. Modern derivatives, especially quinoline-4-carboxamides, have emerged as potent agents against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[8]

-

Position 2: Aromatic rings at C2 are well-tolerated. Substituents on this ring can be varied to optimize physicochemical properties like lipophilicity and permeability without losing potency.[8]

-

Position 4: The carboxamide linkage (-CONH-) at C4 is a hallmark of a new class of antimalarials that act by inhibiting translation elongation factor 2 (PfEF2).[8]

-

Carboxamide Side Chain (R³): The nature of the substituent on the amide nitrogen is critical. SAR studies have shown that basicity and linker length are key drivers of activity.[8] Often, a short alkyl chain terminating in a basic amine (e.g., pyrrolidine, piperazine) leads to optimal potency, solubility, and metabolic stability.[1][8]

-

Position 7: As with anticancer agents, a chlorine atom at C7 is a classic feature of potent antimalarials (e.g., chloroquine) and is often retained in newer derivatives.

SAR Summary: Antimalarial Quinoline-4-Carboxamides

| Position / Feature | Favorable Substituents | Rationale / Effect | Example Compound |

|---|---|---|---|

| C2 | (Substituted) Aryl | Modulates PK properties while maintaining potency. | DDD107498[8] |

| C4 | Carboxamide (-CONH-R) | Essential for mechanism of action (PfEF2 inhibition). | Quinoline-4-carboxamides[8] |

| Amide Side Chain | Short alkyl linker with a basic amine | Optimizes basicity, solubility, and target engagement. | 2-(pyrrolidin-1-yl)ethanamine side chain[8] |

| C7 | Chlorine (-Cl) | Enhances intrinsic potency. | Chloroquine, various carboxamides |

Anti-inflammatory Activity

Certain quinoline carboxylic acids have shown impressive anti-inflammatory properties, often comparable to classical NSAIDs like indomethacin, by inhibiting pathways such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[3] A fascinating aspect of these compounds is their frequent dual activity as both anti-inflammatory and antiproliferative agents.[3]

-

Carboxylate Position: Both quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects.[3][9]

-

Chelation Potential: The molecular mechanism for some derivatives is speculated to involve the chelation of divalent metals. The proximity of the carboxylic acid group and the quinoline nitrogen atom creates a potential bidentate chelation site, which could be crucial for their biological activity.[3]

-

C8 Substitution: Structure-activity relationship studies have indicated that substitution at the C8 position can significantly affect nitric oxide (NO) inhibitory activity, a key marker of inflammation.[9]

Protocols for Biological Evaluation: A Self-Validating System

The trustworthiness of SAR data hinges on the robustness and reproducibility of the biological assays used for evaluation. The following protocol for a Sulforhodamine B (SRB) assay provides a reliable method for determining the in vitro antiproliferative activity of test compounds.

Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content. The dye SRB binds stoichiometrically to proteins under mildly acidic conditions, and the amount of bound dye can be extracted and quantified, providing a proxy for cell number. This protocol is designed to be self-validating by including positive (e.g., cisplatin) and negative (vehicle) controls.[3]

-

Cell Culture and Seeding:

-

Maintain the desired cancer cell line (e.g., MCF-7, HCT116) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test quinoline carboxylate derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the medium from the plates and add 100 µL of medium containing the test compounds at various concentrations (typically in triplicate). Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation and Staining:

-

After incubation, discard the supernatant. Gently fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

-

Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

-

Measurement and Data Analysis:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plates on a gyratory shaker for 10 minutes to ensure complete dissolution of the dye.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_test / OD_control)] * 100.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

-

Conclusion and Future Perspectives

The substituted quinoline carboxylate scaffold remains a fertile ground for therapeutic innovation. The structure-activity relationships delineated in this guide highlight several key principles: the profound impact of the carboxylate/carboxamide functionality at positions C3 and C4, the role of C2 aryl substituents in modulating potency and pharmacokinetics, and the consistent utility of halogenation on the benzenoid ring.

Future research will undoubtedly leverage these principles while exploring new frontiers. The development of dual-action agents, such as compounds with combined antiproliferative and anti-inflammatory effects, represents a promising strategy for complex diseases like cancer.[3] Furthermore, the integration of computational modeling and in silico ADMET prediction will be indispensable for rationally designing derivatives with improved drug-like properties and minimizing late-stage attrition.[7][10] By building upon this deep understanding of the structure-activity relationship, the scientific community is well-positioned to develop the next generation of highly selective and potent quinoline-based medicines.

References

-

Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Ullah, S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

-

Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie. Available at: [Link]

-

Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

-

Kim, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. Available at: [Link]

- Rao, M. L. N., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents (WO2015198349A1).

-

Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Saddik, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

optimizing Conrad-Limpach reaction for dimethylquinolines

Application Note & Protocol

Topic: Optimizing the Conrad-Limpach Reaction for the Synthesis of Dimethylquinolines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Conrad-Limpach reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to 4-hydroxyquinolines (which exist in equilibrium with their tautomeric 4-quinolone form). This application note provides an in-depth guide for optimizing the synthesis of substituted dimethylquinolines, a class of compounds with significant interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, strategies for controlling regioselectivity, and systematic approaches to maximizing yield and purity. This guide is designed to empower researchers to troubleshoot common issues and rationally design reaction conditions for their specific dimethylquinoline targets.

Part 1: The Mechanistic Landscape & Key Control Points

A profound understanding of the reaction mechanism is the foundation of effective optimization. The Conrad-Limpach synthesis is fundamentally a two-stage process: (1) the formation of a β-anilinoacrylate intermediate, followed by (2) a high-temperature thermal cyclization.[1]

Stage 1: β-Anilinoacrylate Formation

This initial step involves the condensation of a substituted aniline with a β-ketoester.[1][2] For the synthesis of dimethylquinolines, this typically involves reacting a substituted aniline with ethyl acetoacetate or a related β-ketoester. The reaction begins with the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester.[2]

Controlling Regioselectivity: The Conrad-Limpach vs. Knorr Pathway

A critical consideration at this stage is the competition between two possible reaction pathways, which dictates the final quinoline isomer.[2]

-

Conrad-Limpach Pathway (Kinetic Control): At lower to moderate temperatures (e.g., room temperature to ~100 °C), the aniline preferentially attacks the more electrophilic ketone carbonyl. This is the kinetically favored pathway and leads to the formation of a β-anilinoacrylate, which upon cyclization, yields the 4-hydroxyquinoline product.[2][3]

-

Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C or above), the reaction becomes reversible. The aniline can instead attack the less reactive ester carbonyl, leading to a more stable β-ketoanilide intermediate.[2][3] This is the thermodynamically favored pathway, and subsequent cyclization yields the isomeric 2-hydroxyquinoline .[2][3]

For the targeted synthesis of 4-hydroxy-dimethylquinolines, maintaining moderate temperatures during this initial condensation is paramount to favor the kinetic product.[2]

Stage 2: Thermal Cyclization

This is the rate-determining step and often the most challenging to optimize.[2] The β-anilinoacrylate intermediate must be heated to high temperatures, typically around 250 °C, to induce an intramolecular electrocyclic ring closure onto the aniline ring.[1][2] This step temporarily disrupts the aromaticity of the aniline ring, creating a high-energy intermediate, which is why significant thermal energy is required.[4]

Key optimization parameters for this stage are the choice of solvent and the precise temperature control. Historically, this step was performed neat (without solvent), leading to very moderate yields, often below 30%, due to decomposition and tar formation.[2][5] The breakthrough in achieving high yields (up to 95% in some cases) came with the use of high-boiling, inert solvents.[2]

Part 2: A Systematic Approach to Optimization

Optimization should be approached systematically, varying one parameter at a time while keeping others constant. The primary metrics for success are reaction yield, product purity, and minimization of side products (like the Knorr isomer or tar).

Parameter 1: Solvent Selection for Thermal Cyclization

The solvent's primary role is to enable efficient heat transfer and keep reactants soluble at high temperatures, minimizing charring. The yield generally improves with solvents having higher boiling points.[4]

| Solvent | Boiling Point (°C) | Characteristics & Considerations | Reference |

| Dowtherm A | 257 | Eutectic mixture of diphenyl ether and biphenyl. Liquid at room temp, but has an unpleasant odor. A very common and effective choice. | [4] |

| Diphenyl Ether | 259 | Inexpensive, but solid at room temperature which can be inconvenient. Also has an unpleasant odor. | [4] |

| Mineral Oil | > 275 | Inexpensive but can be difficult to remove during workup due to its physical properties. | [2][4] |

| 1,2,4-Trichlorobenzene | 214 | A potentially useful and inexpensive alternative, though its lower boiling point might require longer reaction times. | [4] |

| Ethyl Benzoate | 212 | Can serve as an adequate replacement, though yields may be lower than with solvents boiling >250°C. | [4] |

Recommendation: Begin optimization with Dowtherm A or diphenyl ether as they are the most widely referenced and effective solvents for this reaction.[4]

Parameter 2: Catalyst Choice and Loading

Acid catalysis is essential for facilitating the multiple keto-enol tautomerizations throughout the mechanism.[2] While strong Brønsted acids are traditional, other catalysts can be explored.

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): These are the most common catalysts.[2] A catalytic amount is typically sufficient. Start with 1-5 mol%.

-

Polyphosphoric Acid (PPA): Can act as both a catalyst and a dehydrating agent, potentially influencing regioselectivity and improving yields in some cases.[6]

-

Lewis Acids (e.g., SnCl₄, Sc(OTf)₃): While less common for the Conrad-Limpach, exploring Lewis acids, which are effective in related quinoline syntheses, may offer alternative reactivity.[6]

Recommendation: Start with a catalytic amount of H₂SO₄. If issues with dehydration or side reactions persist, a screen with PPA may be warranted.

Parameter 3: Temperature and Reaction Time